molecular formula C20H20FN7O B5689197 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Cat. No.: B5689197
M. Wt: 393.4 g/mol
InChI Key: BKIDMVXWUJQPCC-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7O/c1-12(2)17-8-16(25-20-22-11-24-28(17)20)19(29)27(3)10-14-9-23-26-18(14)13-4-6-15(21)7-5-13/h4-9,11-12H,10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIDMVXWUJQPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=NC=NN12)C(=O)N(C)CC3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the construction of the triazolopyrimidine core. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, solvents, and catalysts. The choice of reagents and conditions depends on the desired transformation and the specific functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and pyrazole-based molecules. Examples include:

  • N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
  • N-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Uniqueness

The uniqueness of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the fluorophenyl group, in particular, may confer unique properties, such as increased binding affinity or altered pharmacokinetics.

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